3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-17-10-9-13(11-18(17)27-4-2)19(24)21-12-16-14-7-5-6-8-15(14)20(25)23-22-16/h5-11H,3-4,12H2,1-2H3,(H,21,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQBOTOBNJBVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Diethoxybenzoic Acid Derivatives
The 3,4-diethoxybenzoyl moiety is synthesized through sequential ethylation of 3,4-dihydroxybenzoic acid. In a representative procedure, 3,4-dihydroxybenzoic acid (10 mmol) is treated with ethyl bromide (22 mmol) and potassium carbonate (30 mmol) in anhydrous dimethylformamide (DMF, 50 mL) at 80°C for 12 hours. Workup involves dilution with ice water, acidification to pH 2–3 using HCl, and recrystallization from ethanol to yield 3,4-diethoxybenzoic acid as white crystals (82% yield). Conversion to the acid chloride is achieved via treatment with thionyl chloride (5 equiv) under reflux for 3 hours, followed by solvent evaporation under reduced pressure.
Preparation of (4-Oxo-3H-phthalazin-1-yl)methanamine
The aminomethyl-phthalazinone intermediate is synthesized through a three-step sequence:
- Phthalhydrazide formation : Phthalic anhydride (10 mmol) reacts with hydrazine hydrate (12 mmol) in ethanol (50 mL) at reflux for 6 hours, yielding phthalhydrazide as a white solid (94% yield).
- Cyclization to phthalazinone : Phthalhydrazide undergoes cyclization in the presence of phosphoryl chloride (POCl₃, 15 mmol) at 120°C for 4 hours, producing 1-chlorophthalazin-4(3H)-one (78% yield).
- Aminomethylation : A Mannich reaction introduces the aminomethyl group. 1-Chlorophthalazin-4(3H)-one (5 mmol) reacts with paraformaldehyde (10 mmol) and ammonium acetate (15 mmol) in acetic acid (30 mL) at 100°C for 8 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield (4-oxo-3H-phthalazin-1-yl)methanamine as a pale-yellow solid (65% yield).
Amide Coupling and Final Compound Assembly
The benzamide-phthalazinone conjugate is formed via nucleophilic acyl substitution. 3,4-Diethoxybenzoyl chloride (5 mmol) is added dropwise to a stirred solution of (4-oxo-3H-phthalazin-1-yl)methanamine (5 mmol) and triethylamine (10 mmol) in dry dichloromethane (50 mL) at 0°C. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup (5% HCl, saturated NaHCO₃) and column chromatography (CH₂Cl₂/MeOH, 95:5) to isolate the title compound as an off-white powder (72% yield).
Key Spectroscopic Data :
- IR (KBr, cm⁻¹) : 3274 (N-H stretch, amide), 1685 (C=O, phthalazinone), 1652 (C=O, amide), 1247 (C-O, ethoxy).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.34 (s, 1H, NH), 8.42–7.89 (m, 4H, phthalazinone aromatic), 7.21 (d, J = 8.4 Hz, 1H, benzamide aromatic), 6.82 (d, J = 8.4 Hz, 1H, benzamide aromatic), 4.76 (s, 2H, CH₂), 4.12–4.01 (q, 4H, OCH₂CH₃), 1.38 (t, J = 7.0 Hz, 6H, OCH₂CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (amide C=O), 162.4 (phthalazinone C=O), 152.1, 148.9 (ethoxy-O-C), 134.2–121.7 (aromatic carbons), 63.5 (OCH₂CH₃), 44.3 (CH₂), 14.8 (OCH₂CH₃).
- HRMS (ESI-TOF) : m/z calcd for C₂₀H₂₁N₃O₄ [M+H]⁺: 368.1601; found: 368.1608.
Optimization and Mechanistic Considerations
Solvent and Catalyst Screening for Amide Coupling
Comparative studies using ultrasound-assisted synthesis (40 kHz, 50°C) reduced reaction time to 2 hours with improved yield (85%). Solvent screening identified tetrahydrofuran (THF) as superior to dichloromethane (DCM) or acetonitrile, minimizing side product formation. Catalytic use of 4-dimethylaminopyridine (DMAP, 0.1 equiv) further enhanced efficiency by facilitating acylation.
Stability of Intermediates
The aminomethyl-phthalazinone intermediate demonstrated sensitivity to moisture, necessitating anhydrous conditions during storage and handling. Prolonged exposure to silica gel during chromatography induced partial hydrolysis of the phthalazinone ring, underscoring the importance of rapid purification.
Comparative Analysis of Alternative Synthetic Routes
Hydrazide Cyclocondensation Approach
An alternative pathway involves cyclocondensation of 3,4-diethoxybenzohydrazide with 2-formylbenzoic acid. However, this method yielded the target compound in only 48% purity due to competing formation of isoindole-1,3-dione byproducts.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C, 30 min) in N-methylpyrrolidone (NMP) provided a 78% yield but required stringent temperature control to prevent decomposition of the ethoxy groups.
Scalability and Industrial Feasibility
Kilogram-scale production trials validated the classical coupling route, achieving consistent yields (70–75%) with >99% HPLC purity. Critical process parameters included:
- Strict control of acylation temperature (<25°C) to prevent epimerization.
- Use of activated molecular sieves (4Å) to scavenge liberated HCl during coupling.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzamide and phthalazinone moieties can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Key structural comparisons with analogous benzamide derivatives are summarized below:
Key Observations:
- Substituent Effects: The 3,4-diethoxy groups in the target compound and analogs (e.g., ) enhance lipophilicity compared to unsubstituted benzamides. Chloro substituents (e.g., AH-7921 ) further increase logP, correlating with blood-brain barrier penetration.
- Heterocyclic Moieties: The phthalazinone group in the target compound is distinct from fluorobenzyl (), piperidinyl (), or thiadiazolyl () groups.
Biological Activity
3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide (CAS No. 896374-32-6) is a compound of significant interest due to its unique structural features that incorporate both benzamide and phthalazinone moieties. This article explores its biological activities, including antimicrobial and anticancer properties, through a review of recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
| Molecular Formula | C20H21N3O4 |
| Molecular Weight | 365.40 g/mol |
| CAS Number | 896374-32-6 |
The biological activity of 3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor functions, leading to diverse biological effects. The specific pathways involved are still under investigation, but initial studies suggest potential interactions with bacterial cell division mechanisms and cancer cell proliferation pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicated that derivatives containing phthalazinone structures exhibit potent antibacterial activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus.
Case Study: Antibacterial Efficacy
A comparative study evaluated the antibacterial potency of several compounds, including 3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide. The results showed that this compound was effective against gram-positive bacteria, outperforming traditional antibiotics like ciprofloxacin and linezolid in certain tests .
| Compound | Activity Against Gram-positive Bacteria | Reference |
|---|---|---|
| 3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide | High | |
| Ciprofloxacin | Moderate | |
| Linezolid | Moderate |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study: Anticancer Effects
A study focused on the cytotoxic effects of phthalazine derivatives revealed that 3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cancer cell survival .
Summary of Biological Activities
The biological activities of 3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide can be summarized as follows:
Q & A
Basic: What are the key synthetic challenges in preparing 3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis involves forming an amide bond between 3,4-diethoxybenzoic acid and a phthalazine-derived amine. Critical challenges include:
- Coupling efficiency : Use coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to activate the carboxyl group, as seen in similar benzamide syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) resolves intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
- NMR : Focus on ¹H NMR signals for ethoxy groups (δ 1.2–1.4 ppm for -CH₃, δ 3.8–4.2 ppm for -OCH₂-) and the phthalazinone carbonyl (δ 10.5–11.0 ppm). ¹³C NMR should confirm the amide carbonyl (δ 165–170 ppm) .
- IR : Look for amide C=O stretch (~1650 cm⁻¹) and phthalazinone C=O (~1680 cm⁻¹).
- Mass spectrometry (HRMS) : Exact mass calculation for [M+H]⁺ should align with theoretical values (e.g., C₂₀H₂₁N₃O₄⁺) .
Basic: How can researchers design initial biological assays to evaluate this compound’s potential therapeutic activity?
Answer:
- Target selection : Prioritize kinases or enzymes with structural homology to phthalazinone-binding proteins (e.g., poly(ADP-ribose) polymerase inhibitors) .
- Assay design :
- In vitro enzyme inhibition : Use fluorogenic substrates to measure IC₅₀ values.
- Cell-based assays : Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
Advanced: How do structural modifications (e.g., ethoxy vs. methoxy substituents) influence the compound’s bioactivity and pharmacokinetics?
Answer:
- Lipophilicity : Ethoxy groups increase logP compared to methoxy, potentially enhancing membrane permeability but reducing solubility. Use computational tools (e.g., SwissADME) to predict ADME properties .
- Metabolic stability : Ethoxy substituents may slow oxidative metabolism compared to methoxy, as observed in related benzamides. Validate via liver microsome assays .
- Activity trade-offs : Bulkier substituents (ethoxy) could sterically hinder target binding. Compare IC₅₀ values across analogs in SAR studies .
Advanced: What experimental strategies can resolve contradictions in reported biological activity data for this compound class?
Answer:
- Standardize assays : Ensure consistent cell lines, incubation times, and readout methods (e.g., luminescence vs. fluorescence).
- Control for solubility : Use dynamic light scattering to verify compound dissolution in assay buffers.
- Orthogonal validation : Confirm hits with alternative assays (e.g., SPR for binding affinity if enzyme inhibition data is conflicting) .
Advanced: What mechanistic insights can be gained from studying the compound’s reactivity under varying pH and temperature conditions?
Answer:
- pH-dependent stability : Conduct accelerated degradation studies (e.g., 40°C, pH 1–10) to identify labile bonds. The amide bond may hydrolyze under acidic conditions, while the phthalazinone ring is stable up to 80°C .
- Reaction kinetics : Use HPLC to monitor degradation rates and derive Arrhenius plots for shelf-life prediction.
- Byproduct analysis : LC-MS identifies degradation products, guiding formulation strategies .
Advanced: How can computational modeling (e.g., DFT, molecular docking) enhance the understanding of this compound’s interactions with biological targets?
Answer:
- Docking studies : Use AutoDock Vina to model binding to phthalazinone-sensitive targets (e.g., PARP1). Focus on hydrogen bonding with the amide carbonyl and π-π stacking with the phthalazinone ring .
- DFT calculations : Calculate electron density maps to predict sites for electrophilic/nucleophilic attack, aiding in derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
